molecular formula C22H17N3O9 B12633014 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid

4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid

Cat. No.: B12633014
M. Wt: 467.4 g/mol
InChI Key: OAYUHJAWOVHHHT-UHFFFAOYSA-N
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Description

4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex polycyclic compound featuring two 2,5-dioxopyrrolidin rings connected via a hydroxyamino bridge. Each pyrrolidinone ring is substituted with a benzoic acid derivative: one with a 4-carboxyphenyl group and the other forming part of the central scaffold. Structural characterization of such compounds often relies on crystallographic tools like the SHELX system (e.g., SHELXL for refinement), which has been widely employed for small-molecule and macromolecular analysis .

Properties

Molecular Formula

C22H17N3O9

Molecular Weight

467.4 g/mol

IUPAC Name

4-[3-[[1-(4-carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C22H17N3O9/c26-17-9-15(19(28)23(17)13-5-1-11(2-6-13)21(30)31)25(34)16-10-18(27)24(20(16)29)14-7-3-12(4-8-14)22(32)33/h1-8,15-16,34H,9-10H2,(H,30,31)(H,32,33)

InChI Key

OAYUHJAWOVHHHT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid involves several steps, typically starting with the preparation of the pyrrolidinone ring This can be achieved through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxyphenyl group can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carboxyphenyl group can produce alcohols.

Scientific Research Applications

4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s structural uniqueness lies in its dual dioxopyrrolidin cores and specific substituents. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituents/Modifications Functional Groups Physicochemical Implications
4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid Dual 2,5-dioxopyrrolidin rings; 4-carboxyphenyl, hydroxyamino linkage, benzoic acid termini Carboxylic acid, amide, hydroxylamine High acidity, polarity; strong H-bonding capacity
3-{1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-ylcarbamoyl}propanoic acid 4-Chlorophenyl, phenethyl carbamoyl chain, propanoic acid tail Chlorophenyl, carbamoyl, carboxylic acid Increased lipophilicity; electron-withdrawing Cl substituent
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Methoxyphenyl, methyl-substituted pyrrole ring Methoxy, pyrrole-carboxylic acid Electron-donating OCH₃; steric hindrance from methyl groups

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The 4-carboxyphenyl group in the target compound is electron-withdrawing, polarizing the pyrrolidinone ring, whereas the methoxyphenyl group in the pyrrole analog () is electron-donating, altering ring electron density . The 4-chlorophenyl group in ’s compound similarly withdraws electrons but lacks the ionizable carboxylate .
  • Hydroxyamino vs.

Solubility and Bioavailability

  • The dual carboxylic acid groups in the target compound enhance water solubility compared to the methoxyphenyl () and chlorophenyl () analogs. However, this may reduce membrane permeability, contrasting with the phenethyl chain in ’s compound, which could improve lipophilicity .

Research Findings and Implications

  • Crystallographic Analysis: The SHELX suite (e.g., SHELXL) has been critical in resolving the stereochemistry of such complex molecules, particularly for confirming the hydroxyamino bridge’s conformation and hydrogen-bonding networks .
  • Synthetic Challenges: The hydroxyamino linkage introduces synthetic complexity due to its redox sensitivity, unlike the more stable carbamoyl or ether linkages in analogs .

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